Comparative Clinical Efficacy in Recurrent Glioblastoma: SYHA1813 Versus Bevacizumab and Regorafenib
In a multicenter Phase I study of 64 patients with recurrent high-grade gliomas, SYHA1813 demonstrated an objective response rate (ORR) of 18.4% and a disease control rate (DCR) of 52.6% in the glioblastoma subgroup (n=38) [1]. By cross-study comparison, bevacizumab monotherapy in the recurrent GBM setting has reported ORRs ranging from 0% to 6% [2], while the multi-kinase inhibitor regorafenib has shown ORRs of approximately 4–6% in similar patient populations [3]. SYHA1813's ORR of 18.4% exceeds these historical benchmarks by a clinically meaningful margin, and its median overall survival of 13.0 months in the GBM subgroup compares favorably to regorafenib's pooled median OS of 7.2 months across ten studies (724 patients) [3].
| Evidence Dimension | Objective Response Rate (ORR) in Recurrent Glioblastoma |
|---|---|
| Target Compound Data | 18.4% (95% CI, 7.7–34.3); DCR 52.6% |
| Comparator Or Baseline | Bevacizumab: 0–6% ORR; Regorafenib: 4–6% ORR; median OS 7.2 months |
| Quantified Difference | ORR increase of 12.4–18.4 percentage points; median OS advantage of 5.8 months |
| Conditions | Phase I trial (ChiCTR2100045380); n=38 GBM patients; comparator data from published Phase II/III trials and meta-analyses |
Why This Matters
Higher ORR and extended OS in a patient population with median survival historically under 6–9 months supports preferential procurement for GBM-focused research programs.
- [1] Kang Z, et al. SYHA1813, A VEGFR and CSF1R Inhibitor, in Patients With Recurrent High-Grade Gliomas: A Multicenter, Open-Label Phase I Study. Ann Clin Transl Neurol. 2025;12(11):e70089. View Source
- [2] Friedman HS, Prados MD, Wen PY, Mikkelsen T, Schiff D, Abrey LE, et al. Bevacizumab alone and in combination with irinotecan in recurrent glioblastoma. J Clin Oncol. 2009;27(28):4733-4740. View Source
- [3] Lombardi G, et al. Regorafenib in adult patients with recurrent glioblastoma: a single-arm meta-analysis. J Neurooncol. 2025;172(2):289-298. View Source
